![molecular formula C21H29NO3S B4286940 N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide](/img/structure/B4286940.png)
N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide, also known as KMUP-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the growth and proliferation of cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the NF-κB pathway and its role in inflammation and cancer. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide. One area of research is the development of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research is the study of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide in vivo, to better understand its potential therapeutic applications and side effects. Finally, the potential use of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been found to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-15(2)13-16-7-10-18(11-8-16)26(23,24)22-19-14-17(21(3,4)5)9-12-20(19)25-6/h7-12,14-15,22H,13H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBYREANEDEVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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